molecular formula C26H24OSi B11949233 Phenethoxytriphenylsilane

Phenethoxytriphenylsilane

Cat. No.: B11949233
M. Wt: 380.6 g/mol
InChI Key: ZTRBQGFTNPPRDD-UHFFFAOYSA-N
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Description

Phenethoxytriphenylsilane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a silicon atom bonded to three phenyl groups and one phenethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenethoxytriphenylsilane can be synthesized through several methods. One common approach involves the reaction of triphenylsilane with phenethoxy chloride in the presence of a base such as sodium hydride. The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under reflux conditions. The general reaction scheme is as follows:

Ph3SiH+PhCH2OClPh3SiOCH2Ph+HCl\text{Ph}_3\text{SiH} + \text{PhCH}_2\text{OCl} \rightarrow \text{Ph}_3\text{SiOCH}_2\text{Ph} + \text{HCl} Ph3​SiH+PhCH2​OCl→Ph3​SiOCH2​Ph+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Phenethoxytriphenylsilane undergoes various chemical reactions, including:

    Oxidation: The phenethoxy group can be oxidized to form phenethoxytriphenylsilanol.

    Reduction: The compound can be reduced to form triphenylsilane and phenethanol.

    Substitution: The phenethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Phenethoxytriphenylsilanol

    Reduction: Triphenylsilane and phenethanol

    Substitution: Various substituted triphenylsilanes depending on the nucleophile used

Scientific Research Applications

Phenethoxytriphenylsilane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.

    Biology: The compound can be used in the development of silicon-based biomaterials.

    Industry: this compound is used in the production of specialty polymers and coatings.

Mechanism of Action

The mechanism of action of phenethoxytriphenylsilane involves its ability to interact with various molecular targets through its silicon atom. The phenethoxy group can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s reactivity and stability. The pathways involved in its mechanism of action are primarily related to its role as a precursor in the synthesis of other organosilicon compounds.

Comparison with Similar Compounds

Similar Compounds

    Triphenylsilane: Lacks the phenethoxy group and has different reactivity.

    Phenyltriethoxysilane: Contains ethoxy groups instead of phenethoxy, leading to different chemical properties.

    Diphenyldimethoxysilane: Has two phenyl groups and two methoxy groups, making it less bulky than phenethoxytriphenylsilane.

Uniqueness

This compound is unique due to the presence of the phenethoxy group, which imparts distinct chemical properties and reactivity compared to other organosilicon compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous.

Properties

Molecular Formula

C26H24OSi

Molecular Weight

380.6 g/mol

IUPAC Name

triphenyl(2-phenylethoxy)silane

InChI

InChI=1S/C26H24OSi/c1-5-13-23(14-6-1)21-22-27-28(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20H,21-22H2

InChI Key

ZTRBQGFTNPPRDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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